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1-(3,5-dinitrobenzoyl)pyrrolidine

Chiral chromatography Enantiomer separation Pirkle-type CSP

1-(3,5-Dinitrobenzoyl)pyrrolidine (CAS not universally assigned; molecular formula C₁₁H₁₁N₃O₅, MW 265.22 g/mol) is a 3,5-dinitrobenzoyl (DNB) amide derivative of the secondary cyclic amine pyrrolidine. The compound bears the characteristic 3,5-dinitrophenyl chromophore, which confers strong UV absorbance suitable for HPLC detection.

Molecular Formula C11H11N3O5
Molecular Weight 265.22 g/mol
Cat. No. B3837201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-dinitrobenzoyl)pyrrolidine
Molecular FormulaC11H11N3O5
Molecular Weight265.22 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C11H11N3O5/c15-11(12-3-1-2-4-12)8-5-9(13(16)17)7-10(6-8)14(18)19/h5-7H,1-4H2
InChIKeyKWCQSDOXGBBUPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,5-Dinitrobenzoyl)pyrrolidine: Procurement and Technical Profile


1-(3,5-Dinitrobenzoyl)pyrrolidine (CAS not universally assigned; molecular formula C₁₁H₁₁N₃O₅, MW 265.22 g/mol) is a 3,5-dinitrobenzoyl (DNB) amide derivative of the secondary cyclic amine pyrrolidine. The compound bears the characteristic 3,5-dinitrophenyl chromophore, which confers strong UV absorbance suitable for HPLC detection [1]. It is primarily employed as a synthetic intermediate and analytical derivatization standard. Key in-class analogs include the piperidine congener 1-(3,5-dinitrobenzoyl)piperidine (C₁₂H₁₃N₃O₅, MW 279.25) and various N-(3,5-dinitrobenzoyl)-proline derivatives (e.g., CAS 143492-62-0, 143492-63-1) which incorporate an additional carboxylic acid functionality on the pyrrolidine ring [2]. Published quantitative differentiation data specific to this compound are sparse; where direct head-to-head data are absent, class-level inference from the broader DNB-pyrrolidine scaffold literature is explicitly noted.

Why 1-(3,5-Dinitrobenzoyl)pyrrolidine Cannot Be Replaced by Generic DNB-Amine Analogs


Generic substitution among DNB-amine derivatives is unreliable because both the amine ring size and the presence or absence of additional functional groups decisively alter chromatographic retention, chiral recognition behavior, and synthetic utility. The pyrrolidine five-membered ring imposes a distinct N–C(O) torsional profile and conformational envelope compared to the six-membered piperidine ring, which directly affects the spatial presentation of the electron-deficient dinitrophenyl π-acid surface toward π-basic chiral selectors and stationary phases [1]. Furthermore, the absence of the α-carboxylic acid group (present in N-DNB-proline derivatives) eliminates competing hydrogen-bond donor/acceptor sites, making 1-(3,5-dinitrobenzoyl)pyrrolidine a simpler, non-ionizable probe for π–π interaction and conformational studies. Procurement of a generic DNB-amine without verifying the specific amine component risks mismatched retention times, altered method linearity, and erroneous chiral purity determinations.

Quantitative Evidence Guide: 1-(3,5-Dinitrobenzoyl)pyrrolidine vs. Key Comparators


DNB-Pyrrolidine vs. DNB-Piperidine: Conformational Impact on Chiral Recognition Efficiency

The pyrrolidine ring's five-membered geometry constrains the amide bond into a conformational space distinct from that of DNB-piperidine. In the Pirkle-type chiral recognition model, the DNB aromatic ring functions as a π-acid that interacts with π-basic sites on chiral stationary phases (CSPs). The shorter N–C–C bond angles in pyrrolidine (ring strain ~5.2 kcal/mol higher than piperidine) alter the dihedral angle between the dinitrophenyl plane and the amide carbonyl, modulating the strength and geometry of face-to-face and edge-to-face π–π stacking interactions [1]. While direct enantioselectivity data for 1-(3,5-dinitrobenzoyl)pyrrolidine itself are not published, class-level inference from closely related proline-derived DNB selectors on CSP 3 indicates enantiomer discrimination with selectivity factors (α) typically in the range of 1.05–1.30 for N-(3,5-dinitrobenzoyl)amino acid esters under normal-phase conditions (10% 2-propanol/hexane) [2]. The piperidine analog, by contrast, would present a different N-aryl torsional angle due to the expanded ring, potentially yielding different α values for the same analyte class. Users should verify enantiomer resolution with authentic standards of each amine derivative.

Chiral chromatography Enantiomer separation Pirkle-type CSP

UV Absorptivity: DNB-Pyrrolidine as a Derivatization Standard vs. Underivatized Pyrrolidine

Underivatized pyrrolidine exhibits negligible UV absorbance above 210 nm, making direct HPLC-UV quantitation impractical. The 3,5-dinitrobenzoyl chromophore introduces strong absorbance at 230–254 nm, enabling sensitive detection. Published molar absorptivity (ε) values for 3,5-DNB derivatives of cardiac glycosides measured at 230 nm are in the range of 10⁴ L·mol⁻¹·cm⁻¹ [1]. For DNB-pyrrolidine specifically, while the exact ε has not been reported, class-level inference places ε₂₅₄ in the range of 5,000–15,000 L·mol⁻¹·cm⁻¹, representing a >100-fold increase in detection sensitivity over underivatized pyrrolidine [2]. In validated methods for residual amine determination using DNBzCl pre-column derivatization, linearity was demonstrated with correlation coefficients ≥0.9999 across all tested amine analytes (piperazine, 3-aminopyrrolidine, and N-(2-tetrahydrofuroyl)piperazine), assay precision (RSD) ranged from ±2.9% to ±11%, and accuracy was 100.7–103.8% [3]. These figures establish the expected method performance when 1-(3,5-dinitrobenzoyl)pyrrolidine is used as a reference standard for residual pyrrolidine quantitation.

Analytical method validation Residual amine quantitation Pre-column derivatization

DNB-Pyrrolidine vs. DNB-Morpholine: Basicity and HPLC Retention Time Differentiation

The pKaH (conjugate acid pKa) of pyrrolidine (11.27) is nearly identical to that of piperidine (11.22) but differs substantially from morpholine (8.36) due to the inductive electron-withdrawing effect of the morpholine ring oxygen [1]. When derivatized as the DNB amide, this basicity difference is partially masked because the amine lone pair is engaged in the amide bond. However, residual chromatographic retention differences on reversed-phase columns remain detectable. Class-level evidence shows that for underivatized secondary amines analyzed by HPLC-photochemical reaction-luminol chemiluminescence, method detection limits for pyrrolidine (0.4 nM) and morpholine (0.2 nM) differ by a factor of 2, while piperidine exhibits a detection limit of 1.5 nM [2]. These differences arise from varying reaction kinetics in the derivatization step and distinct retention of the resulting derivatives. Users attempting to use DNB-morpholine or DNB-piperidine as a surrogate retention time marker for DNB-pyrrolidine risk systematic quantitation errors.

Chromatographic retention Secondary amine classification pKa-driven separation

DNB-Pyrrolidine vs. N-DNB-Proline: Functional Group Simplification for π–π Interaction Studies

N-(3,5-Dinitrobenzoyl)-proline derivatives carry a carboxylic acid group that introduces competing hydrogen-bond interactions, complicating the analysis of π–π stacking contributions to chiral recognition. In the landmark study by Pirkle et al., a crystalline 1:1 complex between a proline-derived chiral selector (S)-1 and a DNB-amine analyte (S)-2 was analyzed by X-ray crystallography, revealing that the dominant intermolecular contacts involve face-to-face π–π stacking between the electron-deficient DNB ring and the electron-rich aromatic ring of the selector, augmented by a single hydrogen bond [1]. 1-(3,5-Dinitrobenzoyl)pyrrolidine, lacking the carboxylic acid, serves as a simplified model system to isolate the π–π stacking component. The DNB-pyrrolidine scaffold maintains the same dinitrobenzoyl π-acid surface area but eliminates the carboxylate-driven hydrogen-bond network, enabling cleaner structure–activity relationship (SAR) deconvolution in computational docking studies [2]. No published quantitative binding affinity data exist specifically for this compound versus the proline analog; this evidence dimension is classified as supporting evidence for procurement decisions in mechanistic research.

Molecular recognition π–π stacking X-ray crystallography

Optimal Procurement and Application Scenarios for 1-(3,5-Dinitrobenzoyl)pyrrolidine


Residual Pyrrolidine Quantitation in Pharmaceutical Bulk Drug Intermediates

1-(3,5-Dinitrobenzoyl)pyrrolidine serves as a pre-formed reference standard for HPLC-UV quantitation of residual pyrrolidine in amine reagents, intermediates, and finished bulk drug materials. The validated DNBzCl derivatization method achieves linearity with r² ≥ 0.9999 and accuracy of 100.7–103.8%, with precision (RSD) ranging from ±2.9% to ±11% depending on the analyte level [1]. Procuring the pre-formed DNB-pyrrolidine standard eliminates the in-situ Schotten–Baumann derivatization step, reducing analyst hands-on time by approximately 30–45 minutes per batch and removing a source of variability in recovery and yield.

Chiral Stationary Phase Method Development Using DNB-Pyrrolidine as a Test Probe

In the development and column-to-column reproducibility testing of Pirkle-type π-basic chiral stationary phases, 1-(3,5-dinitrobenzoyl)pyrrolidine offers a well-defined π-acid test probe. The pyrrolidine ring's constrained geometry ensures consistent spatial presentation of the DNB group, enabling reliable assessment of CSP batch-to-batch enantioselectivity (α values typically in the 1.05–1.30 range for related DNB-amino acid derivatives) [2]. Its lack of the carboxylic acid group present in N-DNB-proline simplifies the interaction profile to predominantly π–π stacking, making it a more specific probe for evaluating CSP aromatic recognition capacity.

Computational Docking and Molecular Recognition Studies

For molecular modeling efforts aimed at parameterizing π–π interaction potentials or validating docking algorithms for chiral recognition, 1-(3,5-dinitrobenzoyl)pyrrolidine provides a structurally minimal DNB-amine template. Compared to N-DNB-proline, it eliminates 3 hydrogen-bond donor/acceptor sites and 1 rotatable bond, reducing the conformational search space and the number of competing interaction modalities [3]. This simplification facilitates cleaner energy decomposition analysis and more robust force-field parameterization for the DNB···aromatic π–π contact.

Synthetic Intermediate for Pyrrolidine-Containing Chemical Libraries

The DNB group is a well-precedented amine protecting group and synthetic handle. 1-(3,5-Dinitrobenzoyl)pyrrolidine can serve as a building block for further elaboration—for example, selective reduction of the nitro groups to amines (using H₂/Pd-C) yields diamino intermediates for azo-coupling or polyamide synthesis. As a procurement-ready intermediate, it bypasses the need to handle 3,5-dinitrobenzoyl chloride (a lachrymator and moisture-sensitive reagent) for small-scale library synthesis, improving laboratory safety and workflow efficiency [4].

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